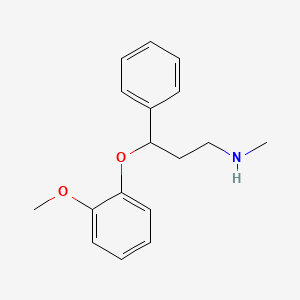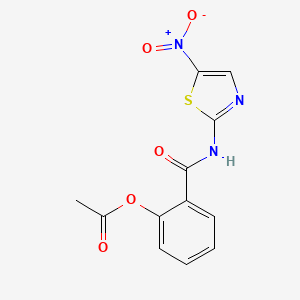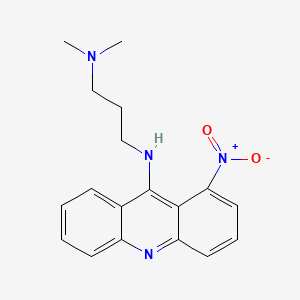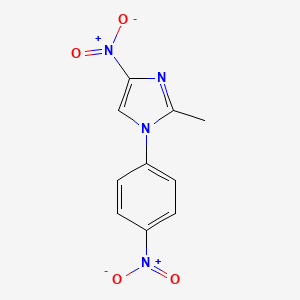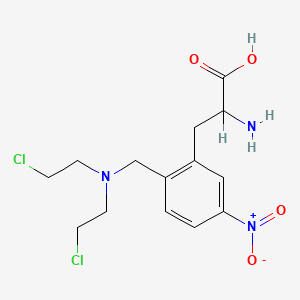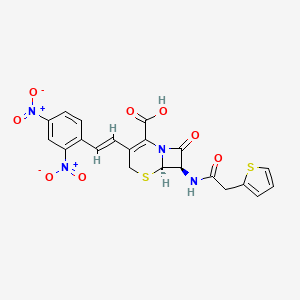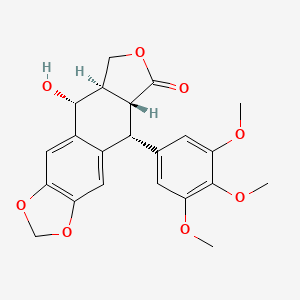
2'-C-methylcytidine
Übersicht
Beschreibung
2’-C-methylcytidine is a nucleoside analog with anti-hepatitis C virus (HCV) activity . It is a small molecule that is currently in the experimental stage . It has shown to be a potent replication inhibitor, in vivo, towards multiple RNA viruses including hepatitis C virus (HCV) .
Molecular Structure Analysis
The molecular formula of 2’-C-methylcytidine is C10H15N3O5 . It has a molecular weight of 257.246 g/mol . The IUPAC name is 4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2-dihydropyrimidin-2-one .
Chemical Reactions Analysis
Upon phosphorylation into its 5-triphosphate form, 2’-C-methylcytidine inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . This blocks the viral production of HCV RNA and thus viral replication .
Wissenschaftliche Forschungsanwendungen
Antiviral Research
2’-C-methylcytidine (2CMC) has been identified as a potent inhibitor of viral replication. It has shown significant efficacy against several viruses, including the dengue virus . In a study, 2CMC demonstrated potent anti-dengue virus activity in both dengue virus subgenomic RNA replicon and infectious systems .
Hepatitis C Virus (HCV) Treatment
2CMC has been recognized as a potent inhibitor of the HCV NS5B RNA polymerase . It was the first nucleoside NS5B inhibitor that showed clinical efficacy . This makes it a promising candidate for the treatment of Hepatitis C.
Hepatitis E Virus (HEV) Treatment
Research has shown that 2CMC significantly inhibits the replication of HEV in a subgenomic replication model and in a system using a full-length infectious virus . This indicates that 2CMC could serve as a potential antiviral drug against HEV infection .
Yellow Fever Virus (YFV) Treatment
2CMC has been found to be effective against the 17D vaccine strain of yellow fever virus (YFV) in cell culture . This suggests its potential use in the treatment of yellow fever.
Foot-and-Mouth Disease Treatment
In studies with foot-and-mouth disease, experiments suggest that 2CMC interacts with the viral replication that coincides with the onset of intracellular viral RNA synthesis . This indicates its potential application in the treatment of foot-and-mouth disease.
Drug Resistance Development
Long-term treatment with 2CMC did not result in a loss of antiviral potency, indicating a high barrier to drug resistance development . This is a crucial factor in the long-term effectiveness of antiviral treatments.
Wirkmechanismus
Target of Action
The primary target of 2’-C-methylcytidine is the RNA-dependent RNA polymerase (RdRp) . This enzyme is commonly found in all RNA viruses, including the Hepatitis C Virus (HCV), but is absent in humans . RdRp plays a crucial role in the replication of the viral genome, making it an attractive target for antiviral drugs .
Mode of Action
Upon administration, 2’-C-methylcytidine is phosphorylated into its 5-triphosphate form . This metabolite then inhibits the RdRp activity by competing with natural nucleotides for incorporation into the growing RNA chain . Once incorporated, it acts as a chain terminator, blocking the elongation of the viral RNA chain and thus inhibiting the replication of the virus .
Biochemical Pathways
The action of 2’-C-methylcytidine involves a metabolic pathway where it is first phosphorylated into its monophosphate form . This monophosphate is then further phosphorylated into the active 5-triphosphate form . This active form is the one that inhibits the RdRp activity, blocking the production of viral RNA and thus viral replication .
Pharmacokinetics
It is known that upon administration, it undergoes phosphorylation to become its active 5-triphosphate form . More research is needed to fully understand the pharmacokinetic properties of 2’-C-methylcytidine.
Result of Action
The result of the action of 2’-C-methylcytidine is the inhibition of viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . This effectively blocks the production of viral RNA, preventing the replication of the virus . Therefore, it has anti-viral activity, particularly against the Hepatitis C Virus (HCV) .
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUDLEUZKVJXSZ-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174799 | |
| Record name | 2'-C-Methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-C-methylcytidine | |
CAS RN |
20724-73-6 | |
| Record name | 2'-C-Methylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020724736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-C-methylcytidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-C-Methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20724-73-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-C-METHYLCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27FS20C1D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



